2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide
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Overview
Description
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C10H7F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions, and the amide nitrogen is bonded to a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with prop-2-yn-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is essential for cell division. By binding to this protein, the compound disrupts the formation of the bacterial divisome, leading to inhibited bacterial growth . Additionally, the compound may act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(prop-2-yn-1-yl)benzamide
- 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Properties
CAS No. |
400890-14-4 |
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Molecular Formula |
C10H7F2NO |
Molecular Weight |
195.16 g/mol |
IUPAC Name |
2,6-difluoro-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C10H7F2NO/c1-2-6-13-10(14)9-7(11)4-3-5-8(9)12/h1,3-5H,6H2,(H,13,14) |
InChI Key |
CYQPYUVHKVSJMO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
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